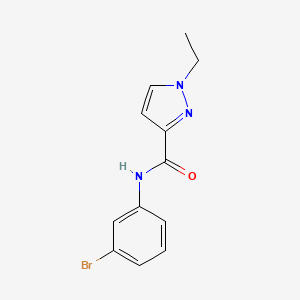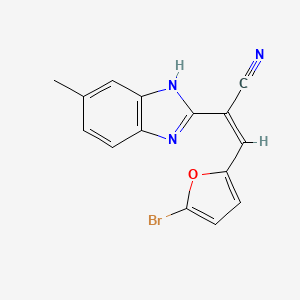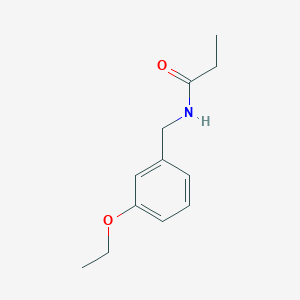
N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been researched for its potential therapeutic benefits. It was first discovered in the 1990s and has since gained attention for its ability to promote healing and reduce inflammation. In
Mechanism of Action
The exact mechanism of action of N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. It is believed to work through several different pathways, including:
- Angiogenesis: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide may promote the formation of new blood vessels, which can improve tissue repair and regeneration.
- Growth factors: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide may stimulate the production of growth factors that are involved in tissue repair and regeneration.
- Anti-inflammatory effects: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide may reduce inflammation by inhibiting the production of inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
- Extracellular matrix: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide may promote the formation of extracellular matrix components, such as collagen, which are important for tissue repair and regeneration.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects, including:
- Increased cell proliferation and migration: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide may stimulate the proliferation and migration of cells involved in tissue repair and regeneration.
- Reduced oxidative stress: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide may reduce oxidative stress, which can contribute to tissue damage and inflammation.
- Improved blood flow: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide may improve blood flow to damaged tissues, which can promote healing.
- Reduced pain: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide may reduce pain associated with tissue damage and inflammation.
Advantages and Limitations for Lab Experiments
N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including:
- High purity: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized to a high degree of purity, which is important for reproducibility and accuracy of results.
- Stability: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is stable under a wide range of conditions, which makes it easy to handle and store.
- Low toxicity: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has low toxicity in animal models, which makes it a safe option for research.
However, there are also some limitations to using N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments, including:
- Limited availability: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is not widely available and can be expensive to synthesize.
- Lack of human studies: Although N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been studied extensively in animal models, there is a lack of human studies to confirm its safety and efficacy.
Future Directions
For research include clinical trials, mechanistic studies, combination therapies, and novel delivery methods.
Synthesis Methods
N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a peptide that is synthesized in the laboratory using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are protected with different chemical groups to prevent unwanted reactions and are activated with coupling reagents to facilitate peptide bond formation. After the peptide chain is completed, it is cleaved from the solid support and purified using chromatography techniques.
Scientific Research Applications
N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic effects in various animal models and cell cultures. It has been shown to promote tissue repair and regeneration, reduce inflammation, and improve gastrointestinal function. Some of the areas of research include:
- Musculoskeletal injuries: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to accelerate the healing of ligaments, tendons, and bones in animal models. It may also have a protective effect against muscle damage caused by exercise.
- Gastrointestinal disorders: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its ability to heal stomach ulcers, reduce inflammation in the gut, and improve motility in animal models.
- Neurological disorders: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
- Wound healing: N-(3-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its ability to promote wound healing and reduce scarring in animal models.
properties
IUPAC Name |
N-(3-bromophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-2-16-7-6-11(15-16)12(17)14-10-5-3-4-9(13)8-10/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFXQCIFAJYRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-ethyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5485530.png)
![6-chloro-8-methyl-4-[3-(4-pyridinyl)-1-azetidinyl]quinoline](/img/structure/B5485543.png)



![N-[3-(2-furyl)-1-methylpropyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5485570.png)
![N-benzyl-N-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5485581.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-[2-(4-morpholinyl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5485585.png)
![7-acetyl-6-(3-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5485593.png)
![N-[2-(2-furyl)-1-({[2-(1H-indol-2-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5485600.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5485603.png)
![N-[2-(dimethylamino)-1,1-dimethylethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5485606.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5485616.png)
